3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid
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Overview
Description
3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid is an organic compound with a complex structure that includes both carboxylic acid and hydroxyaniline functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the condensation of a hydroxyaniline derivative with a carboxymethyl group, followed by oxidation to introduce the oxo group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydroxyaniline moiety can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key binding domains. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares structural similarities with 3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid, particularly in the presence of carboxylic acid and oxo groups.
2-Aminothiazole-4-carboxylate Schiff bases: These compounds also contain carboxylate groups and are known for their antimicrobial properties.
Thiazole-5-carboxylic acid derivatives: These derivatives are potent inhibitors of xanthine oxidase and share similar functional groups with this compound.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H11NO6 |
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Molecular Weight |
265.22 g/mol |
IUPAC Name |
4-[5-(carboxymethyl)-2-hydroxyanilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H11NO6/c14-9-2-1-7(6-12(18)19)5-8(9)13-10(15)3-4-11(16)17/h1-5,14H,6H2,(H,13,15)(H,16,17)(H,18,19) |
InChI Key |
BYFYRFAXGRRVPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)NC(=O)C=CC(=O)O)O |
Origin of Product |
United States |
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